Structural Differentiation: Morpholinosulfonyl vs. Dimethylsulfamoyl at the GSTO1-1 Active Site
The lead GSTO1-1 inhibitor C1-27 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide) utilizes a dimethylsulfamoyl group that engages the enzyme's active-site cysteine via a covalent mechanism [1]. N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide replaces this dimethylsulfamoyl with a morpholinosulfonyl group, which introduces an additional hydrogen-bond acceptor (the morpholine oxygen) and alters steric bulk around the sulfonamide. In the SAR study by Xie et al., modifications to the sulfamoyl group produced IC₅₀ shifts from 0.13 μM (compound 25, the most potent) to >10 μM for less optimized analogs [1]. However, this specific compound was not among those tested, so direct quantitative comparison is unavailable.
| Evidence Dimension | Sulfamoyl substituent effect on GSTO1-1 inhibition |
|---|---|
| Target Compound Data | No experimental GSTO1-1 inhibition data available for N-(2-chlorophenyl)-3-(morpholinosulfonyl)benzamide |
| Comparator Or Baseline | C1-27: kinact/KI not reported in abstract; compound 25: IC₅₀ = 0.13 μM against recombinant GSTO1-1 [1] |
| Quantified Difference | Not determined; morpholinosulfonyl differs from dimethylsulfamoyl in both steric and electronic properties |
| Conditions | Biochemical assay using S-(4-nitrophenacyl)glutathione (4-NPG) substrate and recombinant GSTO1-1 |
Why This Matters
Procurement decisions for GSTO1-1 inhibitor research must account for the uncharacterized impact of the morpholinosulfonyl-for-dimethylsulfamoyl substitution on inhibitory potency.
- [1] Xie Y, et al. Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. J Med Chem. 2020;63(6):2894-2914. PMID: 32105470. View Source
